molecular formula C18H16ClNO2S B2940699 (E)-2-(4-Chlorophenyl)-N-(1-phenylbut-3-ynyl)ethenesulfonamide CAS No. 1445766-44-8

(E)-2-(4-Chlorophenyl)-N-(1-phenylbut-3-ynyl)ethenesulfonamide

Cat. No. B2940699
CAS RN: 1445766-44-8
M. Wt: 345.84
InChI Key: RDZNPALSIVYMEC-UHFFFAOYSA-N
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Description

(E)-2-(4-Chlorophenyl)-N-(1-phenylbut-3-ynyl)ethenesulfonamide, also known as KCC-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.

Scientific Research Applications

Synthesis and Biological Potential

  • Synthesis and Biological Screening : A study on N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide explores their synthesis and biological potential. The compounds exhibited moderate to good activities against bacteria and enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).

Anticancer Properties

  • Anticancer Activity : Novel (E)-N-aryl-2-arylethenesulfonamides were synthesized and evaluated for their anticancer activity, demonstrating potent cytotoxicity against a range of cancer cell lines, including drug-resistant ones. This research highlights the potential of these compounds as anticancer agents (Reddy et al., 2013).

Biofilm Formation Inhibition

  • Biofilm Formation Inhibition : The synthesis and evaluation of 2-Aryl-1-Sulfonylpyrrolidine Derivatives as bacterial biofilm formation inhibitors demonstrate the potential of these compounds in suppressing bacterial biofilm growth, indicating their promise for further studies in biofilm inhibition (Smolobochkin et al., 2019).

Enzyme Inhibition

  • Selective Enzyme Inhibitors : A study on new sulfonamide derivatives as selective inhibitors of human carbonic anhydrase IX (hCA IX) or XII (hCA XII) showcases the synthesis of compounds with significant enzyme inhibitory effects. This research contributes to the development of new anticancer drug candidates focused on targeted enzyme inhibition (Gul et al., 2018).

properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-(1-phenylbut-3-ynyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2S/c1-2-6-18(16-7-4-3-5-8-16)20-23(21,22)14-13-15-9-11-17(19)12-10-15/h1,3-5,7-14,18,20H,6H2/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZNPALSIVYMEC-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C1=CC=CC=C1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCC(C1=CC=CC=C1)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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